trans-1,3-Dimethyl-2-methylenecyclohexane
Overview
Description
trans-1,3-Dimethyl-2-methylenecyclohexane: is an organic compound with the molecular formula C9H16 . It is a derivative of cyclohexane, characterized by the presence of two methyl groups at the 1 and 3 positions and a methylene group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-1,3-Dimethyl-2-methylenecyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dimethylcyclohexane with a methylene source, such as methylene iodide, in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: The process may include additional steps for purification and isolation to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions: : trans-1,3-Dimethyl-2-methylenecyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the methylene group, using reagents like halogens or alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, often under reflux conditions
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
trans-1,3-Dimethyl-2-methylenecyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of trans-1,3-Dimethyl-2-methylenecyclohexane involves its interaction with specific molecular targets and pathways. The compound’s methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
cis-1,3-Dimethyl-2-methylenecyclohexane: The cis isomer of the compound, differing in the spatial arrangement of the methyl groups.
trans-1,2-Dimethylcyclohexane: A similar compound with methyl groups at the 1 and 2 positions instead of the 1 and 3 positions
Uniqueness: : trans-1,3-Dimethyl-2-methylenecyclohexane is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. The presence of the methylene group at the 2 position and the trans arrangement of the methyl groups contribute to its distinct chemical and physical properties .
Properties
IUPAC Name |
(1R,3R)-1,3-dimethyl-2-methylidenecyclohexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-7-5-4-6-8(2)9(7)3/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQSTOKTRPNZHE-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](C1=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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